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Cat. No.: B15578928

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent
naturally occurring thrombin inhibitor found in the saliva of the medicinal leech (Hirudo
medicinalis). This dodecapeptide represents the C-terminal region of hirudin and is a highly
specific and direct inhibitor of thrombin. Its mechanism of action involves binding to the anion-
binding exosite | of thrombin, thereby blocking the interaction with its substrates, such as
fibrinogen and key clotting factors. The sulfation of the tyrosine residue at position 63 is a
critical post-translational modification that significantly enhances its inhibitory potency. This
guide provides a comprehensive overview of Acetyl-Hirudin (54-65) sulfated, including its
mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols
for its synthesis and characterization, and a visual representation of its role in the coagulation
cascade.

Physicochemical Properties
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Property Value

Sequence Ac-GDFEEIPEEY(SO3H)LQ
Molecular Formula C68H93N13028S
Molecular Weight 1588.6 g/mol

CAS Number 125441-00-1

Appearance White to off-white powder
Solubility Soluble in water

Mechanism of Action

Acetyl-Hirudin (54-65) sulfated functions as a direct thrombin inhibitor by binding to a non-
catalytic site on the thrombin molecule known as anion-binding exosite I.[1] This exosite is
crucial for the recognition and binding of thrombin's substrates, including fibrinogen, factor V,
and factor VIII. By occupying this site, the peptide allosterically hinders thrombin's enzymatic
activity without directly interacting with the active site.

The sulfated tyrosine residue at position 63 plays a pivotal role in the high-affinity binding to
thrombin. This negatively charged sulfate group forms a strong salt bridge with Lys81 in
thrombin's exosite I, significantly increasing the binding affinity and inhibitory potency of the
peptide.[2] This specific interaction is a key determinant of the anticoagulant activity of Acetyl-
Hirudin (54-65) sulfated.

Signaling Pathway

The following diagram illustrates the inhibitory effect of Acetyl-Hirudin (54-65) sulfated on the
coagulation cascade.
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(Platelet Activation)

Caption: Inhibition of Thrombin by Acetyl-Hirudin (54-65) sulfated.

Quantitative Data

The inhibitory potency of hirudin fragments is typically quantified by their inhibition constant (Ki)
or the concentration required for 50% inhibition (IC50). The sulfation of Tyr63 significantly
enhances the binding affinity.
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Peptide Parameter Value Species Reference
sulfo-Hir 54-65 Ki 0.054 uM Human [3]
Hir 55-65 (non- )

Ki 0.29 uM Human [3]
sulfated)
N alpha-acetyl
desulfo IC50 (clotting) 0.058 uM Human [4]
hirudin45-65
N alpha-acetyl
desulfo Ki (amidolytic) 0.11 uM Human [4]

hirudin45-65

Experimental Protocols
Solid-Phase Peptide Synthesis of Acetyl-Hirudin (54-65)
Sulfated

This protocol describes a general method for the manual solid-phase synthesis of Acetyl-
Hirudin (54-65) sulfated using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

HN-terminal AcetylationH H H )

Click to download full resolution via product page

Caption: Solid-Phase Synthesis Workflow.

Methodology:

¢ Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the
resin in dimethylformamide (DMF).
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o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF.

e Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the
peptide sequence (LQEY(SO3H)PEEIFDG). Use a coupling reagent such as HBTU/HOBL in
the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. For the sulfated
tyrosine, use Fmoc-Tyr(SO3Na)-OH.

o Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF
and dichloromethane (DCM).

o N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate
the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

o Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain
protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
2.5% triisopropylsilane).

» Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge
to collect the peptide, and lyophilize to obtain a powder.

 Purification: Purify the crude peptide by reverse-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing
0.1% TFA.

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
and analytical HPLC.

Thrombin Inhibition Assay (Chromogenic Substrate
Method)

This protocol outlines a method to determine the inhibitory activity of Acetyl-Hirudin (54-65)
sulfated against thrombin using a chromogenic substrate.

Workflow Diagram:
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Caption: Thrombin Inhibition Assay Workflow.
Methodology:
e Reagent Preparation:

o Assay Buffer: 0.2 M Tris buffer, 0.025 M NaCl, pH 8.1.

o Thrombin Solution: Prepare a stock solution of bovine thrombin (e.g., 10 NIH units/mL) in
the assay buffer.

o Inhibitor Solutions: Prepare serial dilutions of Acetyl-Hirudin (54-65) sulfated in the
assay buffer.

o Chromogenic Substrate: Prepare a solution of a thrombin-specific chromogenic substrate
(e.g., Chromozym TH, Tos-Gly-Pro-Arg-pNA) at a concentration of 1.9 mM in water.[5]
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e Assay Procedure:

o In a 96-well microplate, add 20 pL of the inhibitor solution (or buffer for control) to each
well.

o Add 180 pL of the thrombin solution to each well and incubate for 1 minute at 37°C.[5]
o Initiate the reaction by adding 20 uL of the chromogenic substrate solution to each well.
o Data Acquisition:

o Immediately measure the change in absorbance at 405 nm over time using a microplate
reader. Record the rate of reaction (AA/min).

o Data Analysis:
o Calculate the percentage of thrombin inhibition for each concentration of the inhibitor.

o Plot the percentage of inhibition against the inhibitor concentration to determine the IC50
value. The Ki can be determined using the Cheng-Prusoff equation if the substrate
concentration and Km are known.

Conclusion

Acetyl-Hirudin (54-65) sulfated is a potent and specific direct thrombin inhibitor with a well-
defined mechanism of action. The sulfation of Tyr63 is critical for its high-affinity binding to
thrombin's exosite |. The provided protocols offer a foundation for the synthesis, purification,
and functional characterization of this important research compound. Its high specificity makes
it a valuable tool for studying the coagulation cascade and a potential lead for the development
of novel anticoagulant therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to Acetyl-Hirudin (54-65)
Sulfated]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578928#what-is-acetyl-hirudin-54-65-sulfated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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